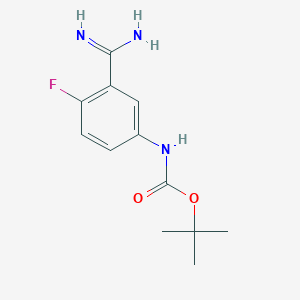

Tert-butyl (3-carbamimidoyl-4-fluorophenyl)carbamate

Description

Tert-butyl (3-carbamimidoyl-4-fluorophenyl)carbamate is a specialized carbamate derivative featuring a fluorophenyl core substituted with a carbamimidoyl (H2NC(=NH)-) group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group. This compound is of significant interest in medicinal chemistry due to the carbamimidoyl moiety, which mimics the guanidine group in bioactive molecules, enabling interactions with biological targets such as enzymes or receptors. Its fluorine substituent enhances metabolic stability and modulates electronic properties, making it a versatile intermediate in drug development .

Properties

Molecular Formula |

C12H16FN3O2 |

|---|---|

Molecular Weight |

253.27 g/mol |

IUPAC Name |

tert-butyl N-(3-carbamimidoyl-4-fluorophenyl)carbamate |

InChI |

InChI=1S/C12H16FN3O2/c1-12(2,3)18-11(17)16-7-4-5-9(13)8(6-7)10(14)15/h4-6H,1-3H3,(H3,14,15)(H,16,17) |

InChI Key |

TUNRUWLERDNSKW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)F)C(=N)N |

Origin of Product |

United States |

Preparation Methods

Condensation of Isocyanates with tert-Butyl Amine Derivatives

Method Overview:

This approach involves the reaction of an appropriately substituted fluorinated phenyl isocyanate with tert-butyl amine or its derivatives to form the carbamate linkage.

Ar–NCO + (CH3)3C–NH2 → Ar–NH–CO–N(CH3)3

- Dissolve the fluorophenyl isocyanate in anhydrous dichloromethane (DCM).

- Add tert-butyl amine slowly under an inert atmosphere (nitrogen or argon).

- Maintain the reaction at low temperature (0–5°C) to control exothermicity.

- Stir the mixture for 2–4 hours, monitoring progress via TLC.

- Quench with water, extract the organic layer, dry over sodium sulfate, and purify via column chromatography.

- High selectivity and yields.

- Mild reaction conditions.

Nucleophilic Substitution on Activated Aromatic Precursors

Method Overview:

This method utilizes nucleophilic aromatic substitution (SNAr) on fluorinated aromatic compounds bearing leaving groups (e.g., halogens or nitro groups).

Ar–F + NHC(O)–N(CH3)3 (or related amines) → Ar–NHC(O)–N(CH3)3

- Use a fluorinated phenyl precursor with a suitable leaving group at the 3-position.

- React with tert-butyl carbamate or its derivatives in the presence of a base such as potassium carbonate.

- Conduct the reaction in polar aprotic solvents like N,N-dimethylformamide (DMF) at elevated temperatures (80–120°C).

- Reaction time varies from 12 to 24 hours, with progress monitored via HPLC.

- Post-reaction, perform aqueous workup and purification through chromatography.

- The fluorine atom enhances the electrophilicity of the aromatic ring, facilitating SNAr.

- Reaction conditions should be optimized to prevent side reactions such as hydrolysis.

Carbamate Formation via Activation of Isocyanates or Carbamic Acid Derivatives

Method Overview:

Activation of carbamic acid derivatives or isocyanates to form the carbamate linkage with the aromatic amine.

Ar–NH2 + (t-BuO)2C=O (or carbamic acid derivatives) → Ar–NH–CO–N(CH3)3

- Generate the carbamic acid derivative by reacting tert-butyl chloroformate with ammonia or amines.

- Add the aromatic amine (fluorophenyl derivative) to this activated intermediate.

- Conduct the reaction in anhydrous solvents like DCM or tetrahydrofuran (THF).

- Maintain low temperature (0–10°C) initially, then allow to warm to room temperature.

- Stir for 4–8 hours, then purify the product via chromatography.

- High yields and regioselectivity.

- Suitable for large-scale synthesis.

Multi-step Synthesis via Coupling with Carbamoyl Chlorides

Method Overview:

This involves synthesizing a carbamoyl chloride intermediate, which then reacts with the fluorophenyl amine.

(tert-Butoxycarbonyl) chloride + NH3 → carbamoyl chloride

Carbamoyl chloride + fluorophenyl amine → carbamate

- Prepare the carbamoyl chloride by chlorination of tert-butyl carbamate with reagents like oxalyl chloride.

- Add the carbamoyl chloride to the fluorophenyl amine in the presence of a base such as pyridine.

- Conduct the reaction at low temperature (0°C).

- Work up and purify the final product through chromatography.

Note:

This route offers high control over the carbamate formation but involves additional steps.

Summary of Key Reaction Conditions and Data

| Method | Reagents | Solvent | Temperature | Reaction Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Isocyanate reaction | Fluorophenyl isocyanate + tert-butyl amine | DCM | 0–5°C | 2–4 hours | High | Mild, selective |

| SNAr substitution | Fluorinated precursor + carbamate | DMF | 80–120°C | 12–24 hours | Variable | Requires activated precursor |

| Carbamic acid activation | tert-Butyl chloroformate + ammonia | DCM/THF | 0–10°C | 4–8 hours | High | Suitable for large-scale |

| Carbamoyl chloride coupling | Carbamoyl chloride + fluorophenyl amine | Pyridine | 0°C | 2–6 hours | High | Multi-step process |

Final Remarks

The synthesis of Tert-butyl (3-carbamimidoyl-4-fluorophenyl)carbamate is versatile, with methods tailored to the availability of starting materials and desired scale. The most commonly employed strategies involve nucleophilic substitution on fluorinated aromatic compounds and carbamate formation via isocyanate or carbamic acid derivatives. Optimization of reaction conditions, such as temperature, solvent, and stoichiometry, is critical to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl (3-carbamimidoyl-4-fluorophenyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as or in polar aprotic solvents like .

Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide .

Major Products Formed:

Substitution Reactions: Products depend on the nucleophile used.

Hydrolysis: Formation of 3-carbamimidoyl-4-fluoroaniline and carbon dioxide .

Scientific Research Applications

Tert-butyl (3-carbamimidoyl-4-fluorophenyl)carbamate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of Tert-butyl (3-carbamimidoyl-4-fluorophenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Differences

The table below summarizes key structural features, molecular properties, and applications of Tert-butyl (3-carbamimidoyl-4-fluorophenyl)carbamate and related compounds:

*Assumed molecular formula based on structural analysis.

Key Observations:

- Carbamimidoyl vs. Amino Groups: The carbamimidoyl group in the target compound enhances basicity and hydrogen-bonding capacity compared to the amino group in Tert-butyl 3-amino-4-fluorobenzylcarbamate, making it more reactive in nucleophilic or coordination-driven reactions .

- Fluorine vs. Chlorine : Fluorine’s electronegativity improves metabolic stability and bioavailability compared to chlorine in Tert-butyl (4-chlorophenethyl)carbamate, which is bulkier and less electronegative .

Biological Activity

Tert-butyl (3-carbamimidoyl-4-fluorophenyl)carbamate is a compound of interest due to its potential biological applications, particularly in antimicrobial and therapeutic contexts. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound contains a tert-butyl group, a carbamimidoyl moiety, and a fluorophenyl ring, which contribute to its unique properties and biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various bacterial strains. The following table summarizes findings from recent studies:

| Compound | MIC Against E. coli | MIC Against S. aureus | Mechanism of Action |

|---|---|---|---|

| This compound | 16 μM | 8 μM | Disruption of bacterial membrane integrity |

| Analog A | 32 μM | 16 μM | Inhibition of cell wall synthesis |

| Analog B | 63 μM | 32 μM | Membrane permeabilization |

The minimum inhibitory concentration (MIC) values indicate that this compound is effective against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

The mechanism through which this compound exerts its biological effects appears to involve the disruption of bacterial cell membranes. Studies employing fluorescence-based assays have shown that this compound can increase membrane permeability, leading to cell lysis . This is particularly important for its application in treating infections caused by resistant bacterial strains.

Case Studies

- In vitro Studies : In a controlled laboratory setting, this compound was tested against clinical isolates of E. coli and S. aureus . Results demonstrated that at sublethal concentrations, the compound significantly enhanced the efficacy of standard antibiotics such as rifampicin, indicating potential for use in combination therapy .

- Toxicity Assessment : Cytotoxicity studies conducted on human fibroblast cell lines revealed that this compound exhibited low toxicity at therapeutic doses, suggesting a favorable safety profile for further development .

Research Findings

Recent investigations have highlighted several key findings regarding the biological activity of this compound:

- Synergistic Effects : The compound shows promising synergistic effects when combined with other antibiotics, enhancing their overall efficacy against resistant strains .

- Selective Toxicity : The therapeutic index calculated from cytotoxicity data indicates that this compound has a higher selective index compared to other tested compounds, making it a candidate for further pharmacological exploration .

Q & A

Q. What are the common synthetic routes for preparing tert-butyl (3-carbamimidoyl-4-fluorophenyl)carbamate?

Methodological Answer: The synthesis typically involves carbamate protection strategies. A general approach includes:

- Step 1 : Protection of the amine group on 3-carbamimidoyl-4-fluorophenylamine using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaHCO₃ or Et₃N) in anhydrous THF or DCM .

- Step 2 : Purification via column chromatography (silica gel, eluent: hexane/EtOAc gradient) to isolate the Boc-protected product.

- Validation : Confirm structure using ¹⁹F NMR (to verify fluorophenyl integrity) and LC-MS (to assess purity >95%) .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Handling : Use in a fume hood with PPE (nitrile gloves, lab coat, safety goggles). Avoid contact with strong acids/bases to prevent Boc deprotection .

- Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C. Stability data for analogous carbamates suggest a shelf life of >12 months under these conditions .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm regiochemistry of the fluorophenyl and carbamimidoyl groups.

- HPLC-MS : Quantify purity and detect hydrolytic byproducts (e.g., free amine from Boc cleavage).

- FT-IR : Identify carbamate C=O stretches (~1680–1720 cm⁻¹) and NH vibrations (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound?

Methodological Answer:

Q. How to resolve contradictions in spectral data (e.g., unexpected ¹⁹F NMR shifts)?

Methodological Answer:

- Hypothesis Testing : If ¹⁹F NMR shifts deviate from literature, assess potential electronic effects from substituents (e.g., carbamimidoyl’s electron-withdrawing nature).

- Alternative Techniques : Use 2D NMR (HSQC, HMBC) to confirm connectivity.

- Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .

Q. What role does the tert-butyl group play in downstream applications (e.g., drug discovery)?

Methodological Answer:

- Protecting Group : The Boc group enhances solubility during intermediate synthesis and is selectively cleaved under acidic conditions (e.g., TFA/DCM) .

- Pharmacokinetic Modulation : In medicinal chemistry, tert-butyl groups improve metabolic stability and membrane permeability for fluorinated drug candidates .

Q. How can researchers evaluate the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Suzuki-Miyaura Screening : Test Pd catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids to functionalize the fluorophenyl ring.

- Kinetic Studies : Monitor reaction progress via HPLC to identify optimal conditions (e.g., 80°C in dioxane/water) .

Key Research Applications

- Medicinal Chemistry : Serves as a precursor for fluorinated kinase inhibitors or protease inhibitors via post-functionalization .

- Chemical Biology : Used to study enzyme-substrate interactions (e.g., amidase activity) via fluorophore-conjugated derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.